![molecular formula C18H27NO3 B2842285 4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one CAS No. 432528-75-1](/img/structure/B2842285.png)
4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one
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Overview
Description
“4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one” is a complex organic compound. It likely contains a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom), a butanone group (a four-carbon chain with a ketone functional group), and a tert-butyl phenoxy group (a phenol group with a tert-butyl substituent, attached to the rest of the molecule through an ether linkage) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the introduction of the ketone functional group, and the attachment of the tert-butyl phenoxy group. Unfortunately, without specific literature or research on this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the oxygen and nitrogen atoms, and the overall shape of the molecule would be influenced by the arrangement of these atoms and the attached groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the morpholine ring, the ketone group, and the tert-butyl phenoxy group could all influence how this compound reacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the morpholine ring, the ketone group, and the tert-butyl phenoxy group could all influence these properties .Scientific Research Applications
Antibacterial Activity
4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one: has been investigated for its antibacterial properties. In vitro screening against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) revealed its potential as an antibacterial agent .
Polyimide Synthesis
The compound has been employed in the synthesis of polyimides. Researchers have explored its use as a building block for creating high-performance polymeric materials, particularly in applications requiring excellent thermal stability and mechanical properties .
Estrogen Receptor Binding
Molecular docking studies have assessed the ability of 4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one to bind with the estrogen receptor. Understanding its interactions with biological targets can inform drug design and development .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Future Directions
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-1-morpholin-4-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)15-6-8-16(9-7-15)22-12-4-5-17(20)19-10-13-21-14-11-19/h6-9H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVUMVCXQPVGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one |
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